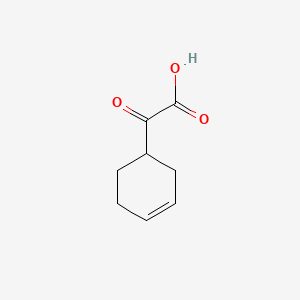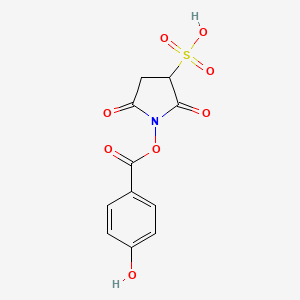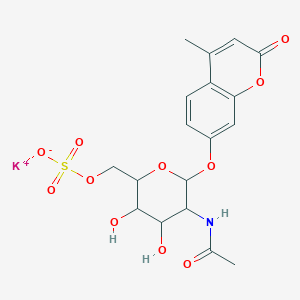![molecular formula C76H50O46Zn B12108144 zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate” is a highly complex organic molecule that contains multiple hydroxyl groups and benzoyl groups. This compound is likely to have significant biological and chemical properties due to its intricate structure and the presence of zinc.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung würde mehrere Schritte umfassen, darunter die Schutz- und Entschützung von Hydroxylgruppen, die Veresterung und die Einführung von Zink. Jeder Schritt würde spezifische Reaktionsbedingungen erfordern, wie z. B. Temperaturregelung, pH-Wert-Anpassung und die Verwendung von Katalysatoren.
Industrielle Produktionsmethoden
Die industrielle Produktion einer so komplexen Verbindung würde wahrscheinlich fortschrittliche Techniken wie automatisierte Synthese, Hochdurchsatz-Screening und die Verwendung von Spezialreaktoren erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Hydroxylgruppen in der Verbindung können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um Sauerstoffatome zu entfernen, was möglicherweise zu einfacheren Strukturen führt.
Substitution: Verschiedene Substituenten können durch nucleophile oder elektrophile Substitutionsreaktionen in die Verbindung eingeführt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So könnte die Oxidation beispielsweise zu Benzoylderivaten führen, während die Reduktion einfachere Alkohole oder Kohlenwasserstoffe ergeben könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie könnte diese Verbindung als Baustein für die Synthese komplexerer Moleküle oder als Reagenz in verschiedenen organischen Reaktionen verwendet werden.
Biologie
In der Biologie könnte die Verbindung aufgrund ihrer zahlreichen Hydroxyl- und Benzoylgruppen auf ihre möglichen Wechselwirkungen mit biologischen Molekülen wie Proteinen oder Nukleinsäuren untersucht werden.
Medizin
In der Medizin könnte die Verbindung aufgrund des Vorhandenseins von Zink und mehreren Hydroxylgruppen auf ihre potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende oder antioxidative Wirkungen, untersucht werden.
Industrie
In der Industrie könnte die Verbindung aufgrund ihrer komplexen Struktur und ihres Potenzials für Reaktivität bei der Entwicklung neuer Materialien, wie z. B. Polymere oder Beschichtungen, eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung würde wahrscheinlich Wechselwirkungen mit verschiedenen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, beinhalten. Das Zinkion könnte bei diesen Wechselwirkungen eine entscheidende Rolle spielen, möglicherweise als Cofaktor oder zur Stabilisierung der Struktur der Verbindung.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids, due to its multiple hydroxyl and benzoyl groups.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects, given the presence of zinc and multiple hydroxyl groups.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential reactivity.
Wirkmechanismus
The mechanism of action of this compound would likely involve interactions with various molecular targets, such as enzymes or receptors. The zinc ion could play a crucial role in these interactions, potentially acting as a cofactor or stabilizing the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zinkgluconat: Eine einfachere Zinkverbindung, die in Nahrungsergänzungsmitteln verwendet wird.
Zinkacetat: Eine weitere Zinkverbindung mit Anwendungen in der Medizin und Industrie.
Polyphenolische Verbindungen: Verbindungen mit mehreren Hydroxylgruppen und Benzoylgruppen, ähnlich der Struktur der gegebenen Verbindung.
Einzigartigkeit
Die Einzigartigkeit von „Zink;5-[2,3-Dihydroxy-5-[4,5,6-Tris[[3,4-Dihydroxy-5-(3,4,5-Trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-Dihydroxy-5-(3,4,5-Trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzol-1,2-diolat“ liegt in seiner hoch komplexen Struktur, die mehrere funktionelle Gruppen und ein Zinkion kombiniert. Diese Komplexität könnte zu einzigartigen chemischen und biologischen Eigenschaften führen, die in einfacheren Verbindungen nicht zu finden sind.
Eigenschaften
IUPAC Name |
zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H52O46.Zn/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;/h1-20,52,63-65,76-101H,21H2;/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIBOYFUEIDNPI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)[O-])[O-])O)O)O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H50O46Zn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1764.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)


![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)




![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
